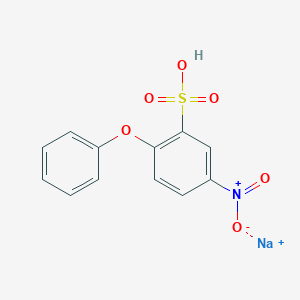![molecular formula C15H21Cl2N3O2 B13765676 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride CAS No. 68921-73-3](/img/structure/B13765676.png)
2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride typically involves the reaction of 2-naphthalenecarboxylic acid with ethylenediamine, followed by the introduction of a hydroxyl group at the 3-position. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the amide or carboxamide groups.
Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxynaphthalene-2-carboxamide
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.
Propiedades
Número CAS |
68921-73-3 |
|---|---|
Fórmula molecular |
C15H21Cl2N3O2 |
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2.2ClH/c16-5-6-17-7-8-18-15(20)13-9-11-3-1-2-4-12(11)10-14(13)19;;/h1-4,9-10,17,19H,5-8,16H2,(H,18,20);2*1H |
Clave InChI |
KZWLHUOWZWMZOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCNCCN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

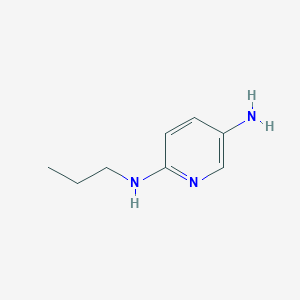
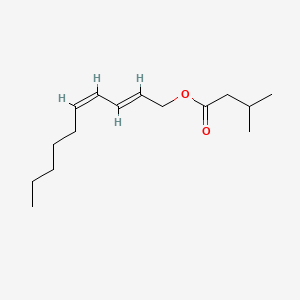

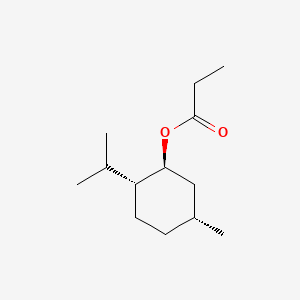
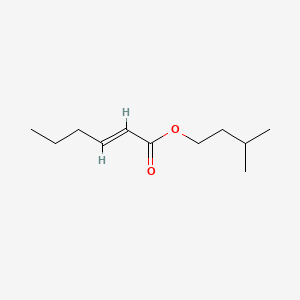
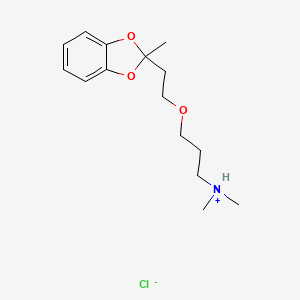
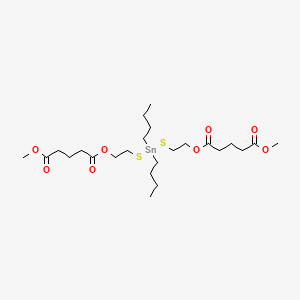



![1-[2-[2-(4-Chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)-1-methylvinyl]-1H-imidazolium nitrate](/img/structure/B13765672.png)
